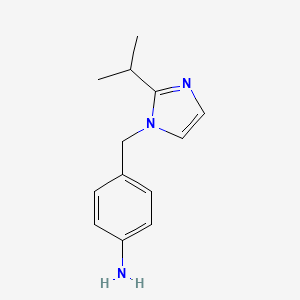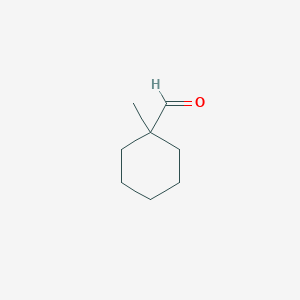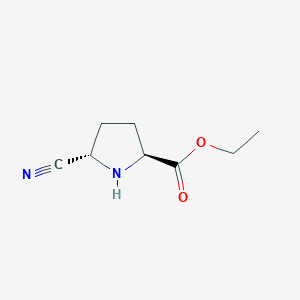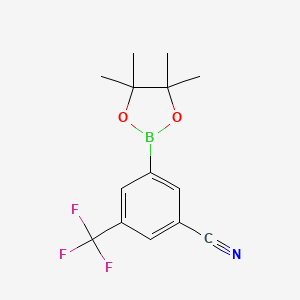![molecular formula C6H3Cl2N3 B1312263 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 63200-54-4](/img/structure/B1312263.png)
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
概要
説明
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H3Cl2N3 . It is a type of pyrrolopyrimidine, a class of compounds that contain a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives often involves various chemical reactions. For instance, one method involves the reaction of 4-chloro-7H-pyrrole[2,3-d]pyrimidine with NIS . Another method involves the use of tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
Pyrrolopyrimidines, including 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, can undergo a variety of chemical reactions. For instance, they can participate in Knoevenagel condensation/Michael-addition/intramolecular cyclization reactions .Physical And Chemical Properties Analysis
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a solid compound . Its melting point is reported to be between 212-214 °C . The compound’s molecular weight is 188.01 g/mol .科学的研究の応用
Synthesis of Nucleoside Analogs
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine has been utilized in the synthesis of various nucleoside analogs. Researchers have prepared a number of 2,4-disubstituted pyrrolo[3,2-d]pyrimidine N-5 nucleosides, which were used as intermediates to synthesize analogs of naturally occurring purine nucleosides such as adenosine, inosine, and guanosine (Girgis, Cottam, Larson, & Robins, 1987). This process involves the direct glycosylation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, followed by various chemical treatments to achieve the desired analogs.
Development of Antimicrobial Agents
In the field of antimicrobial research, derivatives of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine have shown potential as antibacterial agents. The synthesis and biological screening of novel tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, derived from 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, have been reported for their potential antimicrobial properties (Dave & Shah, 2002).
Anti-Cancer Therapeutics
A study focusing on N5-substituted pyrrolo[3,2-d]pyrimidines, derived from 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, has shown promising results in developing anti-cancer therapeutics. These compounds were tested against various human tumor cell lines, and their mechanisms of action were analyzed, indicating their potential as DNA or RNA alkylators (Cawrse, Robinson, Lee, Wilson, & Seley‐Radtke, 2019).
Synthesis of Heterocyclic Compounds
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine has been used extensively in the synthesis of various heterocyclic compounds. For instance, it has been involved in the preparation of pyrrolo[3,2-d]pyrimidine derivatives, which are important in the field of organic chemistry due to their diverse applications (Majumdar, Das, & Jana, 1998).
Tuning Optical Properties
Researchers have successfully synthesized 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines using 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. These chromophores exhibit tunable energy gaps and fluorescence properties, making them significant in materials science, particularly for optical applications. The study demonstrated how small polar substituents can adjust the energy of frontier orbitals, influencing the compounds' optical properties (Bucevičius et al., 2015).
Synthesis of Pyrido[3,2-d]pyrimidines
Another application is seen in the synthesis of dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines. This synthesis involves regioselective cross-coupling reactions with 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, opening new pathways for the development of various bis-functionalized pyrimidine series, which are useful in medicinal chemistry and material sciences (Tikad et al., 2007).
Large-Scale Synthesis and Pharmaceutical Applications
The compound has been leveraged for large-scale synthesis processes. For example, a study presented an efficient synthesis of a specific pyrrolo[2,3-d]pyrimidine, highlighting the potential of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in pharmaceutical manufacturing due to its economic and ecological advantages (Fischer & Misun, 2001).
Antibacterial Evaluation
Lastly, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial activity. A study involving the synthesis and in vitro evaluation of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines demonstrated that certain derivatives possess significant antibacterial properties, highlighting the potential of these compounds in developing new antibacterial drugs (Etemadi et al., 2016).
Safety And Hazards
将来の方向性
The future directions for 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine could involve further exploration of its potential therapeutic applications. For instance, it could be used to prepare a type of pyrrolopyrimidinone compound, which is an effective DPP-IV inhibitor that can effectively lower blood sugar without causing weight gain or hypoglycemia .
特性
IUPAC Name |
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTLFDKTYGKJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418749 | |
| Record name | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
63200-54-4 | |
| Record name | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)



![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)



![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)
![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)

